Chemical structure and properties of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Chemical structure and properties of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone
In-Depth Technical Guide: Chemical Structure, Synthesis, and Derivatization of 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone
Executive Summary
6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (CAS: 79851-85-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Featuring a rigid benzoxazolone core, an N-methyl substitution, and a highly reactive alpha-bromoketone moiety, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including imidazothiazoles, aminothiazoles, and novel analgesic agents[2][3]. This guide details its structural properties, mechanistic synthesis protocols, and downstream applications.
Structural and Electronic Profiling
The benzoxazolone scaffold consists of a benzene ring fused to an oxazolone ring. The electronic distribution within this bicyclic system dictates its chemical behavior.
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N-Methylation Effect: The methyl group at position 3 prevents N-acylation during downstream reactions and locks the molecule in its amide form, preventing tautomerization.
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Regioselectivity of the Core: The nitrogen atom at position 3 (C3a) and the oxygen atom at position 1 (C7a) both donate electron density into the fused benzene ring. However, nitrogen is a stronger electron-donating group via resonance than oxygen. Consequently, the C6 position (para to the nitrogen) is the most nucleophilic site on the aromatic ring, making it the primary target for electrophilic aromatic substitution[3][4].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone |
| CAS Registry Number | 79851-85-7 |
| Molecular Formula | C10H8BrNO3 |
| Molecular Weight | 270.08 g/mol |
| Key Functional Groups | Benzoxazolone core, N-methyl, alpha-bromoketone |
| Primary Reactive Site | alpha-carbon of the bromoacetyl group (SN2) |
Mechanistic Synthesis and Experimental Workflows
The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is achieved via a two-step sequence starting from commercially available 2-benzoxazolinone[1].
Synthetic workflow for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.
Step 1: N-Methylation of 2-Benzoxazolinone
Causality & Mechanism: The starting material exhibits ambident reactivity (N vs. O alkylation). Using a mild base like potassium carbonate (K₂CO₃) deprotonates the acidic NH (pKa ~ 9). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the softer nitrogen anion preferentially attacks the soft electrophile (methyl iodide), yielding the N-methylated product exclusively. Protocol:
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Dissolve 1.0 equivalent of 2-benzoxazolinone in anhydrous acetone or DMF.
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Add 1.5 equivalents of anhydrous K₂CO₃ and stir at room temperature for 30 minutes to ensure complete deprotonation.
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Dropwise add 1.2 equivalents of methyl iodide (CH₃I) while maintaining the temperature below 30 °C.
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Reflux the mixture for 4–6 hours. Self-Validation: Monitor completion via TLC (Hexane:Ethyl Acetate 7:3); the product spot will run higher due to the loss of the polar NH hydrogen.
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Cool to room temperature, pour into crushed ice, and filter the resulting white precipitate. Wash with cold water and dry under vacuum to yield 3-methyl-2-benzoxazolinone.
Step 2: Regioselective Friedel-Crafts Acylation
Causality & Mechanism: The introduction of the bromoacetyl group requires a strong Lewis acid (AlCl₃) to generate the highly electrophilic acylium ion from bromoacetyl chloride. Excess AlCl₃ (typically 3-4 equivalents) is mandatory because the carbonyl oxygen of the benzoxazolone ring also coordinates with the Lewis acid, which partially deactivates the ring. Despite this, the strong para-directing effect of the N-methyl group ensures acylation occurs strictly at the C6 position[3][4]. Protocol:
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Suspend 3.5 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM) or carbon disulfide (CS₂) at 0 °C under an inert nitrogen atmosphere.
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Slowly add 1.2 equivalents of bromoacetyl chloride (or bromoacetyl bromide) dropwise to form the acylium ion complex.
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Dissolve 1.0 equivalent of 3-methyl-2-benzoxazolinone in dry DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C to prevent polyacylation or ether cleavage.
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Stir at 0 °C for 1 hour, then gradually warm to reflux for 4–6 hours.
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Self-Validating Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and 1M HCl. The HCl is critical to dissolve the insoluble aluminum salts and prevent emulsion formation. Extract the aqueous layer with DCM (3x).
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Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Recrystallize the crude product from ethanol to afford pure 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone[1][3].
Chemical Reactivity and Molecular Derivatization
The alpha-bromoketone moiety in 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is a privileged functional group, susceptible to rapid nucleophilic displacement and cyclocondensation.
Key derivatization pathways of the alpha-bromoketone intermediate.
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Hantzsch Thiazole Synthesis: Reaction with thiourea or thioamides in refluxing ethanol yields 2-aminothiazole derivatives. The sulfur atom first displaces the bromide via an SN2 mechanism, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration[2].
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TDAE Strategy: Tetrakis(dimethylamino)ethylene (TDAE) can be used to generate benzoxazolinonic anions via a single-electron transfer mechanism, facilitating novel carbon-carbon bond formations with various electrophiles[2].
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Analgesic Agent Development: Displacement of the bromide with secondary amines or other nitrogenous heterocycles (e.g., 2-benzothiazolinone) yields compounds with potent analgesic properties, often evaluated via Tail Flick and Hot Plate tests[3].
Conclusion
6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone stands as a cornerstone intermediate in heterocyclic chemistry. Its regioselective synthesis relies heavily on the electronic interplay of the benzoxazolone core, while its alpha-bromoketone handle provides a versatile platform for the discovery of novel therapeutics, particularly in the realms of pain management and infectious diseases.
References
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[2] Aïda R. Nadji-Boukrouche et al. "TDAE reactivity of 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone (2)..." ResearchGate. URL: 2
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[1] ChemicalBook. "6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone". ChemicalBook. URL: 1
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[3] Fatma Bilgen Beldüz. "Bazı 2-benzoksazolinon bileşiklerinin sentezi ve analjezik etkileri üzerinde çalışmalar". Ulusal Tez Merkezi. URL: 3
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[4] BenchChem Technical Support Team. "6-Chloro-2-benzoxazolinone|CAS 19932-84-4". BenchChem. URL: 4
